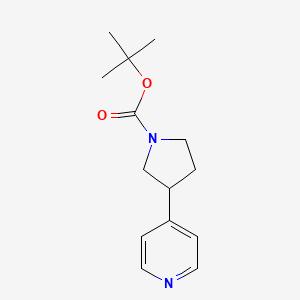

tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-pyridin-4-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-6-12(10-16)11-4-7-15-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTBGBMAQSVUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857341 | |

| Record name | tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024590-32-6 | |

| Record name | 1,1-Dimethylethyl 3-(4-pyridinyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024590-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection of 3-(Pyridin-4-yl)pyrrolidine

One straightforward approach involves reacting 3-(pyridin-4-yl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to install the tert-butyl carbamate protecting group on the nitrogen. This method is supported by analogous syntheses of tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate, which can be extrapolated for the 4-pyridyl isomer.

- Dissolve 3-(pyridin-4-yl)pyrrolidine in a mixture of ethanol and water.

- Add di-tert-butyl dicarbonate in excess.

- Adjust the pH to approximately 10 using aqueous sodium hydroxide.

- Stir the reaction mixture at room temperature for 24 hours.

- Evaporate the solvent to obtain the product, often with high yield and purity, without further purification.

Reaction Conditions and Yield Data:

| Parameter | Details |

|---|---|

| Starting material | 3-(pyridin-4-yl)pyrrolidine (1 equiv.) |

| Reagent | Di-tert-butyl dicarbonate (3 equiv.) |

| Solvent | Ethanol/water (1:1) |

| Base | 1N NaOH to pH 10 |

| Reaction time | 24 hours |

| Temperature | Room temperature |

| Yield | Up to 100% (based on analogous compounds) |

| Purification | Evaporation, product used directly |

This method is efficient and widely used for preparing Boc-protected pyrrolidine derivatives with pyridyl substituents.

Lithiation and Subsequent Functionalization

Another sophisticated method involves lithiation of tert-butyl pyrrolidine-1-carboxylate followed by palladium-catalyzed cross-coupling to introduce the pyridin-4-yl group at the 3-position.

- Cool a solution of tert-butyl pyrrolidine-1-carboxylate in anhydrous tetrahydrofuran (THF) to -78 °C under inert atmosphere.

- Slowly add sec-butyllithium to generate the 3-lithio intermediate.

- Add zinc chloride solution to form the organozinc intermediate.

- Introduce a suitable pyridin-4-yl halide (e.g., 4-bromopyridine) along with palladium(II) acetate and tri-tert-butylphosphine tetrafluoroborate as catalysts.

- Stir the reaction mixture at room temperature for 12 hours.

- Work up by extraction and purification via flash chromatography.

Reaction Conditions and Yield Data:

| Parameter | Details |

|---|---|

| Starting material | tert-Butyl pyrrolidine-1-carboxylate |

| Lithiation reagent | sec-Butyllithium (1 equiv.) |

| Solvent | MTBE or THF |

| Temperature | -78 °C (lithiation), then room temp |

| Catalyst | Pd(OAc)2, tri-tert-butylphosphine salt |

| Electrophile | 4-Bromopyridine or analog |

| Reaction time | 12 hours |

| Yield | Moderate (~27%) |

| Purification | Flash chromatography |

This method allows for regioselective functionalization at the 3-position and is beneficial when direct substitution is challenging. However, it generally gives moderate yields and requires careful control of reaction conditions.

Use of Activated Intermediates and Substitution Reactions

In some patented processes, tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate is used as an activated intermediate, which upon reaction with nucleophiles, can yield substituted pyrrolidine derivatives including pyridinyl-substituted compounds.

- The methylsulfonyloxy group serves as a good leaving group.

- Reaction is performed in solution at mild temperatures (~40 °C).

- The process involves nucleophilic substitution to install vinyl or aryl groups at the 3-position.

- This approach can be adapted for introduction of pyridin-4-yl substituents by using appropriate nucleophiles.

This method is described in patent EP2358670B1, emphasizing the preparation of tert-butyl 3-substituted pyrrolidine-1-carboxylates via activated intermediates.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Boc Protection | 3-(pyridin-4-yl)pyrrolidine | Di-tert-butyl dicarbonate, NaOH, EtOH/H2O, RT | Up to 100 | Simple, high yield, mild conditions | Requires availability of pyrrolidinylpyridine |

| Lithiation and Pd-Catalyzed Coupling | tert-Butyl pyrrolidine-1-carboxylate | sec-Butyllithium, ZnCl2, Pd(OAc)2, 4-bromopyridine, -78 °C to RT | ~27 | Regioselective, versatile | Moderate yield, sensitive conditions |

| Activated Intermediate Substitution | tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Nucleophiles, 40 °C, solution | Not specified | Enables diverse substitutions | Requires intermediate synthesis |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-N-oxides, while reduction can produce pyrrolidine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

The compound is being investigated for its potential as a drug candidate due to its biological activity. It has shown promise in modulating enzyme activity and influencing cellular pathways related to inflammation and cancer progression. The mechanism of action is believed to involve hydrogen bonding and π-π interactions with target proteins, which may lead to inhibition or modulation of their function.

Case Study:

In a study examining the efficacy of various pyrrolidine derivatives, tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate was tested for its ability to inhibit specific enzymes linked to cancer cell proliferation. The results indicated a significant reduction in enzyme activity, suggesting its potential as a lead compound for further drug development.

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex organic structures. Its unique functional groups allow for various chemical modifications, facilitating the synthesis of derivatives with enhanced properties.

Synthesis Pathway:

The synthesis typically involves:

- Formation of the pyrrolidine ring.

- Introduction of the pyridine moiety.

- Esterification to create the tert-butyl ester.

These steps can be optimized using continuous flow reactors for scalability, enhancing yield and purity through advanced purification techniques like chromatography.

Material Science

Development of New Materials:

this compound is being explored for its application in developing new materials, such as polymers or organic semiconductors. Its incorporation into material matrices can modify properties like conductivity and thermal stability.

Research Findings:

Studies have shown that when incorporated into polymer blends, this compound can improve mechanical properties and thermal resistance, making it suitable for applications in electronics and coatings.

Biochemical Reagents

Use in Life Sciences:

As a biochemical reagent, this compound can be utilized in various life science experiments. It may serve as a control or marker in assays designed to study biological processes or test hypotheses related to enzyme activity and cellular functions.

Experimental Application:

In one experimental setup, researchers used this compound to investigate its role in modulating signaling pathways involved in cell survival and apoptosis. The outcomes provided insights into potential therapeutic targets for cancer treatment.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and pyridinyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural variations among analogues include substituents on the pyrrolidine ring, pyridine modifications, and functional group additions.

Key Observations :

Yield Comparison :

- Pyrrolidine derivatives generally achieve higher yields (e.g., 58–92% ) than piperidine analogues (9–30% ), likely due to steric challenges in larger rings.

Physical and Chemical Properties

- Solubility : Pyridine-containing derivatives (e.g., target compound) display moderate aqueous solubility due to the polar pyridine ring, whereas aryl-substituted analogues (e.g., ) are more lipophilic.

- Stability : tert-Butyl carbamates (e.g., ) are stable under basic conditions but cleaved under acidic hydrolysis, enabling selective deprotection.

- Thermal Properties : Most analogues are solids (e.g., light yellow solid in ), though some intermediates exist as oils (e.g., ).

Biological Activity

Introduction

tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS No. 1024590-32-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring attached to a pyrrolidine backbone with a tert-butyl ester group. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol.

| Property | Value |

|---|---|

| CAS Number | 1024590-32-6 |

| Molecular Formula | C15H20N2O2 |

| Molecular Weight | 288.35 g/mol |

| Purity | >95% |

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on various targets, including:

- PHGDH Inhibition : The compound has shown promising results as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis. In vitro assays demonstrated an IC50 value of approximately 14.1 µM, suggesting moderate potency against this target .

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyrrolidine compounds exhibit antibacterial properties. While specific data for this compound is limited, related compounds have shown MIC values as low as 3.12 µg/mL against Staphylococcus aureus .

Case Study 1: Inhibition of PHGDH

In a study published in Nature Communications, researchers evaluated the structure-activity relationship (SAR) of pyridine-based compounds, including this compound. The compound was found to selectively inhibit PHGDH without affecting downstream enzymes, highlighting its potential for targeted cancer therapies .

Case Study 2: Antibacterial Evaluation

A series of pyrrolidine derivatives were tested for their antibacterial efficacy against various pathogens. Although specific results for this compound were not detailed, related compounds demonstrated significant activity against Gram-positive bacteria, suggesting that this class may hold therapeutic potential in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine and pyrrolidine rings can significantly impact the biological activity of the compound. For instance, substituents on the pyridine ring have been shown to enhance inhibitory potency against PHGDH, while variations in the pyrrolidine structure can affect solubility and bioavailability .

Toxicity and Safety Profile

Safety data for this compound suggest low toxicity at therapeutic doses; however, comprehensive toxicological studies are still required to establish a complete safety profile before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate, and how is purity ensured?

- Methodology : Multi-step synthesis typically involves coupling pyridine derivatives with pyrrolidine precursors. For example, tert-butyl-protected intermediates are often prepared via nucleophilic substitution or Buchwald-Hartwig amination. Purification is achieved using flash column chromatography with solvent gradients (e.g., ethyl acetate/hexane) . Final purity (>95%) is confirmed via HPLC or LC-MS, with residual solvents quantified by GC-MS.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyridyl protons at δ 8.2–8.6 ppm, tert-butyl group at δ 1.4 ppm) .

- HRMS : Confirms molecular ion ([M+H]+) with <5 ppm error .

- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What safety precautions are required when handling tert-butyl-protected pyrrolidine derivatives?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritancy (evidenced by GHS classifications in related compounds) .

- Store under inert atmosphere (N2/Ar) to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can synthetic yield be improved in sterically hindered pyrrolidine-pyridine systems?

- Optimization Strategies :

- Catalytic Systems : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling to enhance C–N bond formation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves yield by 15–20% .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Q. How do electronic effects of the pyridine substituent influence reactivity in cross-coupling reactions?

- Analysis :

- Electron-withdrawing groups (e.g., Cl, Br) on pyridine increase electrophilicity at the 4-position, facilitating Suzuki-Miyaura coupling.

- Steric hindrance from tert-butyl groups may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

Q. What strategies resolve contradictions between X-ray crystallography and NMR data for conformational analysis?

- Methodology :

- Dynamic NMR : Detects rotational barriers in pyrrolidine rings (e.g., coalescence temperature studies) .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond angles to identify dominant conformers .

- Cocrystallization : Use chiral auxiliaries to stabilize specific conformations for X-ray analysis .

Q. How can this compound serve as a precursor in targeted drug discovery?

- Applications :

- Kinase Inhibitors : The pyridine-pyrrolidine scaffold mimics ATP-binding motifs. Introduce sulfonamide or boronate groups for selectivity profiling .

- PROTACs : Functionalize the tert-butyl group with E3 ligase-recruiting motifs (e.g., thalidomide derivatives) .

- In Vivo Studies : Radiolabel with 11C or 18F for PET imaging of target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.